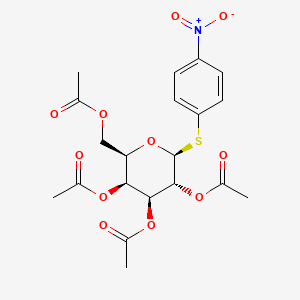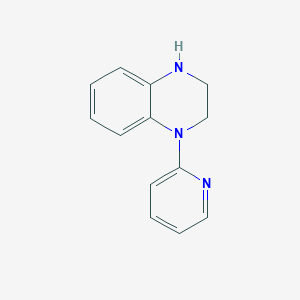
3-Amino-5-bromo-6-(trifluoromethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-bromo-6-(trifluoromethoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with amino, bromo, and trifluoromethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-6-(trifluoromethoxy)pyridine typically involves multi-step organic reactions. One common method includes the bromination of 3-amino-6-(trifluoromethoxy)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Amino-5-bromo-6-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Amino-5-bromo-6-(trifluoromethoxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Amino-5-bromo-6-(trifluoromethoxy)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the amino and bromo groups can participate in hydrogen bonding and other interactions with the target.
類似化合物との比較
Similar Compounds
- 3-Amino-5-bromo-6-(trifluoromethyl)pyridine
- 3-Amino-5-chloro-6-(trifluoromethoxy)pyridine
- 3-Amino-5-bromo-6-(methoxy)pyridine
Uniqueness
3-Amino-5-bromo-6-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in various research and industrial applications.
特性
分子式 |
C6H4BrF3N2O |
|---|---|
分子量 |
257.01 g/mol |
IUPAC名 |
5-bromo-6-(trifluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-3(11)2-12-5(4)13-6(8,9)10/h1-2H,11H2 |
InChIキー |
AERDIRBTPLIKPV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Br)OC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid](/img/structure/B13705830.png)
![6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride](/img/structure/B13705837.png)
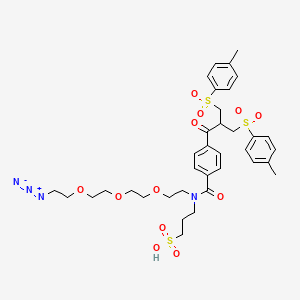

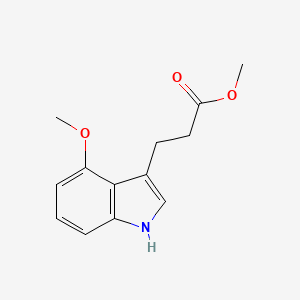

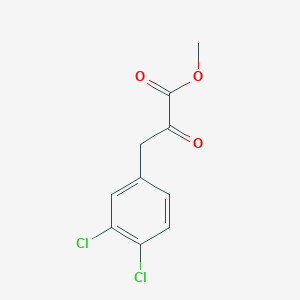
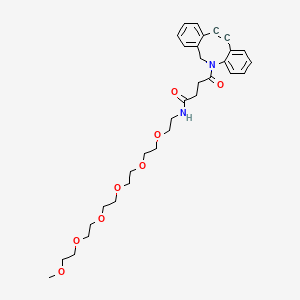
![Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate](/img/structure/B13705897.png)


